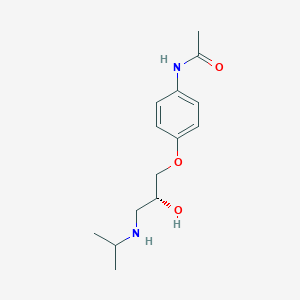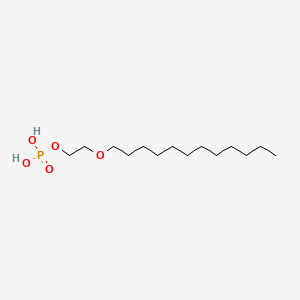
Laureth-1 phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Laureth-1 phosphate is a compound classified as an ethoxylated compound and is commonly used as a surfactant in various cosmetic and industrial applications . The term “Laureth” refers to a polyethylene glycol ether of lauryl alcohol, and the number “1” indicates the average number of ethylene oxide units in the molecule . Phosphates are salts or esters of phosphoric acid, and in this case, the compound is a phosphate ester .
Preparation Methods
Synthetic Routes and Reaction Conditions
Laureth-1 phosphate is synthesized through the ethoxylation of lauryl alcohol, followed by phosphorylation . The ethoxylation process involves the reaction of lauryl alcohol with ethylene oxide under controlled conditions to form polyethylene glycol lauryl ether . This intermediate is then reacted with phosphoric acid or its derivatives to produce this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale ethoxylation reactors where lauryl alcohol and ethylene oxide are combined under specific temperature and pressure conditions . The resulting polyethylene glycol lauryl ether is then phosphorylated using phosphoric acid or phosphorus oxychloride . The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Laureth-1 phosphate primarily undergoes hydrolysis and oxidation reactions . Under acidic conditions, it can hydrolyze to form lauryl alcohol and phosphoric acid . It can also undergo oxidation reactions, particularly when exposed to strong oxidizing agents .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water as a reagent.
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products Formed
Hydrolysis: Lauryl alcohol and phosphoric acid.
Oxidation: Oxidized derivatives of lauryl alcohol and phosphoric acid.
Scientific Research Applications
Laureth-1 phosphate has a wide range of applications in scientific research due to its surfactant properties . It is used in:
Mechanism of Action
Laureth-1 phosphate exerts its effects primarily through its surfactant properties . As an amphiphilic molecule, it reduces the surface tension of liquids, allowing for better spreading and mixing . It aligns at the interface of oil and water, forming micelles that encapsulate hydrophobic molecules, thereby solubilizing them in aqueous solutions . This property is crucial in its role as a cleansing and emulsifying agent .
Comparison with Similar Compounds
Similar Compounds
- Sodium laureth sulfate
- Sodium lauryl sulfate
- Ammonium lauryl sulfate
Comparison
Laureth-1 phosphate is unique due to its specific ethoxylation degree and phosphate ester structure . Compared to sodium laureth sulfate and sodium lauryl sulfate, this compound is milder and less irritating to the skin . It also exhibits better solubility and stability in various formulations . Ammonium lauryl sulfate, while similar in function, differs in its cationic component, which can affect its interaction with other ingredients in formulations .
Properties
CAS No. |
45245-91-8 |
|---|---|
Molecular Formula |
C14H31O5P |
Molecular Weight |
310.37 g/mol |
IUPAC Name |
2-dodecoxyethyl dihydrogen phosphate |
InChI |
InChI=1S/C14H31O5P/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-14-19-20(15,16)17/h2-14H2,1H3,(H2,15,16,17) |
InChI Key |
JUFHABKBWMZXKL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOCCOP(=O)(O)O |
Related CAS |
25852-45-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


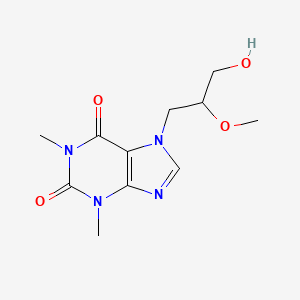
![N'-[(Z)-octadec-9-enyl]propane-1,3-diamine;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid](/img/structure/B12777451.png)
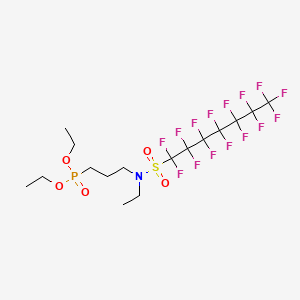
![[(3S,3aR,6S,6aS)-3-acetamido-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate](/img/structure/B12777456.png)
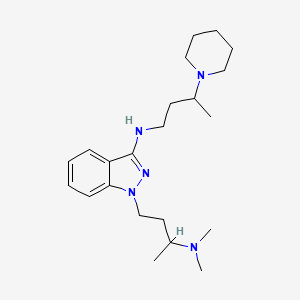
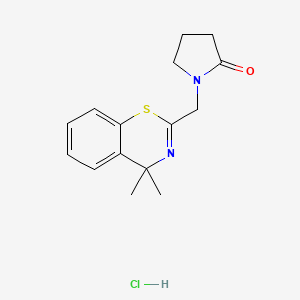

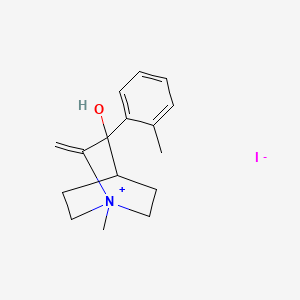
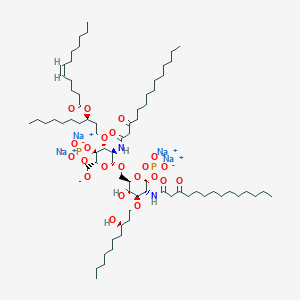
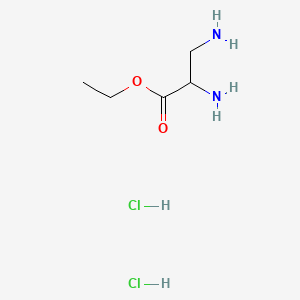
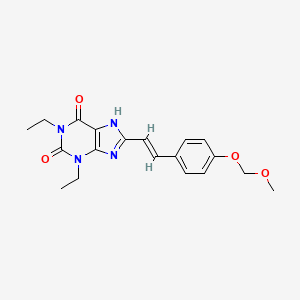
![3-[2-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]ethyl]-1-(1H-imidazol-5-ylmethyl)-5,6-dimethoxyindazole;dihydrochloride](/img/structure/B12777524.png)
![[(3S,3aR,6S,6aS)-3-[6-(methylamino)purin-9-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;nitric acid](/img/structure/B12777531.png)
